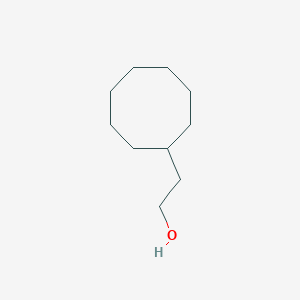
2-Cyclooctylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclooctylethan-1-ol is an organic compound with the molecular formula C10H20O It is a primary alcohol featuring a cyclooctyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclooctylethan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclooctanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Another method involves the reduction of cyclooctyl ethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity, with temperatures maintained between 40°C and 60°C and hydrogen pressures around 3-10 atm.
Chemical Reactions Analysis
Types of Reactions
2-Cyclooctylethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-cyclooctylethanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 2-cyclooctylethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at 0°C to room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products
Oxidation: 2-Cyclooctylethanal
Reduction: 2-Cyclooctylethane
Substitution: 2-Cyclooctylethyl chloride or 2-Cyclooctylethyl acetate
Scientific Research Applications
2-Cyclooctylethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents. Its derivatives may possess antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclooctylethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylethanol: Similar in structure but with a six-membered ring instead of an eight-membered ring. It has different physical and chemical properties due to the ring size.
2-Cyclopentylethanol: Contains a five-membered ring, leading to distinct reactivity and applications.
2-Cycloheptylethanol: Features a seven-membered ring, offering a different steric environment and reactivity.
Uniqueness
2-Cyclooctylethan-1-ol is unique due to its eight-membered ring, which provides a larger steric environment compared to its smaller ring analogs. This can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for specific applications where larger ring systems are advantageous.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-cyclooctylethanol |
InChI |
InChI=1S/C10H20O/c11-9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9H2 |
InChI Key |
RKASTVFCFAUCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














